molecular formula C20H20O8P2 B10757657 [1-hydroxy-2-[3-(3-phenylphenyl)phenoxy]-1-phosphonoethyl]phosphonic acid

[1-hydroxy-2-[3-(3-phenylphenyl)phenoxy]-1-phosphonoethyl]phosphonic acid

Cat. No.: B10757657
M. Wt: 450.3 g/mol
InChI Key: NWIARQRYIRVYCM-UHFFFAOYSA-N
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Description

[1-hydroxy-2-[3-(3-phenylphenyl)phenoxy]-1-phosphonoethyl]phosphonic acid: is a complex organic compound characterized by the presence of multiple phenyl groups and phosphonic acid functionalities. This compound belongs to the class of hydroxyphosphonates, which are known for their stability and diverse applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-hydroxy-2-[3-(3-phenylphenyl)phenoxy]-1-phosphonoethyl]phosphonic acid typically involves multi-step organic reactions. One common method includes the reaction of phenyl-substituted phenols with phosphonic acid derivatives under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations are crucial to achieving consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phosphonate derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed: The major products formed from these reactions include various substituted phosphonates, oxidized derivatives, and reduced phosphonate compounds .

Scientific Research Applications

Chemistry: In chemistry, [1-hydroxy-2-[3-(3-phenylphenyl)phenoxy]-1-phosphonoethyl]phosphonic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: The compound has applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to mimic phosphate groups makes it a valuable tool in the investigation of biochemical pathways .

Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its stability and ability to interact with biological targets make it a candidate for the development of drugs for various diseases .

Industry: Industrially, the compound is used in the formulation of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and as a catalyst in certain chemical reactions .

Mechanism of Action

The mechanism of action of [1-hydroxy-2-[3-(3-phenylphenyl)phenoxy]-1-phosphonoethyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes by mimicking the natural substrates or by binding to the active sites, thereby blocking the enzymatic reactions. This inhibition can affect various biochemical pathways, leading to therapeutic effects in the treatment of diseases .

Comparison with Similar Compounds

  • [1-hydroxy-1-phosphono-2-[1,1’;4’,1’']terphenyl-3-yl-ethyl]phosphonic acid
  • 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives
  • Phenylboronic pinacol esters

Comparison: Compared to similar compounds, [1-hydroxy-2-[3-(3-phenylphenyl)phenoxy]-1-phosphonoethyl]phosphonic acid stands out due to its unique structure, which provides enhanced stability and specificity in its interactions with biological targets. This uniqueness makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C20H20O8P2

Molecular Weight

450.3 g/mol

IUPAC Name

[1-hydroxy-2-[3-(3-phenylphenyl)phenoxy]-1-phosphonoethyl]phosphonic acid

InChI

InChI=1S/C20H20O8P2/c21-20(29(22,23)24,30(25,26)27)14-28-19-11-5-10-18(13-19)17-9-4-8-16(12-17)15-6-2-1-3-7-15/h1-13,21H,14H2,(H2,22,23,24)(H2,25,26,27)

InChI Key

NWIARQRYIRVYCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC(=CC=C3)OCC(O)(P(=O)(O)O)P(=O)(O)O

Origin of Product

United States

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